Dtpa-mtx -

Dtpa-mtx

Catalog Number: EVT-1580560
CAS Number:
Molecular Formula: C36H49N13O13
Molecular Weight: 871.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DTPA-methotrexate, or diethylenetriaminepentaacetic acid-methotrexate, is a conjugate formed by linking methotrexate, a well-known chemotherapeutic agent, to diethylenetriaminepentaacetic acid. This compound is primarily used for imaging tumor folate receptors due to the overexpression of these receptors in various cancer types. The development of DTPA-methotrexate aims to enhance the delivery and visualization of methotrexate in tumor tissues, improving diagnostic and therapeutic outcomes.

Source and Classification

DTPA-methotrexate is classified as a radiopharmaceutical compound. It is synthesized through a chemical reaction involving methotrexate and diethylenetriaminepentaacetic acid, which serves as a chelating agent for radiolabeling purposes, particularly with indium-111. This classification places it within the broader category of targeted drug delivery systems, specifically those designed for imaging and therapeutic applications in oncology.

Synthesis Analysis

Methods

The synthesis of DTPA-methotrexate involves several key steps:

  1. Formation of the Amino Analogue: Methotrexate is first reacted with ethylenediamine to form an amino analogue.
  2. Coupling with DTPA: The amino analogue is then reacted with DTPA dianhydride in a basic aqueous solution. This step typically requires careful control of pH and reaction time to ensure optimal yield.
  3. Purification: Following the reaction, the product is purified through dialysis to remove unreacted materials and by-products.

Technical Details

The synthesis process often involves the following technical considerations:

  • pH Control: Maintaining an alkaline environment during the reaction with DTPA is crucial for effective coupling.
  • Reaction Monitoring: Techniques such as thin-layer chromatography or high-performance liquid chromatography are employed to monitor the progress of the reaction and assess product purity.
Molecular Structure Analysis

Structure

DTPA-methotrexate retains the core structure of methotrexate, which includes a pteridine ring, a para-aminobenzoic acid moiety, and a glutamic acid residue. The DTPA moiety is attached to the amino group of methotrexate, enhancing its chelation properties.

Data

The molecular formula of DTPA-methotrexate can be expressed as:

  • C: 20
  • H: 24
  • N: 6
  • O: 9

The molecular weight is approximately 450 g/mol.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of DTPA-methotrexate include:

  1. Nucleophilic Substitution: The amino group of methotrexate acts as a nucleophile in its reaction with DTPA dianhydride.
  2. Formation of Amide Bonds: The coupling results in the formation of amide bonds between methotrexate and DTPA.

Technical Details

The reaction conditions must be optimized to favor the formation of the desired product while minimizing side reactions. For instance:

  • Temperature Control: Reactions are typically conducted at room temperature to prevent degradation of sensitive components.
  • Reaction Time: Careful timing ensures that sufficient interaction occurs without leading to excessive by-products.
Mechanism of Action

DTPA-methotrexate operates through a receptor-mediated mechanism. Methotrexate is known for its ability to bind to folate receptors on tumor cells, facilitating cellular uptake. When radiolabeled with indium-111, DTPA-methotrexate can be used for imaging studies, allowing for visualization of tumors based on folate receptor expression.

Process Data

In vivo studies have demonstrated that upon administration, DTPA-methotrexate exhibits enhanced accumulation in tumor tissues compared to normal tissues, attributed to its targeting mechanism via folate receptors. The tumor-to-blood count density ratios significantly increase over time, indicating effective targeting.

Physical and Chemical Properties Analysis

Physical Properties

DTPA-methotrexate typically appears as a white to off-white powder. It is soluble in water due to its charged nature from the carboxyl groups present in both methotrexate and DTPA.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: DTPA-methotrexate can form stable complexes with metal ions, particularly indium-111, which is essential for its application in imaging.

Relevant analytical techniques such as nuclear magnetic resonance and mass spectrometry are used to confirm its structure and purity.

Applications

DTPA-methotrexate has significant applications in scientific research and clinical settings:

  • Imaging Tumors: It is primarily utilized for imaging tumor folate receptors using techniques like planar imaging and autoradiography.
  • Therapeutic Monitoring: The compound can also be used to monitor methotrexate levels in patients undergoing treatment for cancers such as leukemia or breast cancer.
  • Research Tool: In preclinical studies, it aids in understanding folate receptor biology and drug delivery mechanisms.
Introduction to DTPA-MTX in Biomedical Research

Historical Development of Methotrexate-Based Radiopharmaceuticals

Methotrexate (MTX), a folate antagonist, has been clinically employed since the 1940s as a cornerstone chemotherapeutic agent and disease-modifying antirheumatic drug (DMARD). Its primary mechanisms involve dihydrofolate reductase (DHFR) inhibition and intracellular accumulation as polyglutamated metabolites (MTX-pGlu), which disrupt nucleotide synthesis and cellular proliferation [5]. The discovery of folate receptor (FR) overexpression in malignancies (e.g., breast, lung, and ovarian cancers) and activated macrophages in inflammatory diseases provided the impetus for developing MTX-based radiopharmaceuticals [2]. Early efforts focused on radiolabeling MTX with isotopes like Tc-99m for diagnostic imaging. A pivotal study demonstrated that Tc-99m-labeled MTX could detect renal impairment in rheumatoid arthritis patients receiving long-term MTX therapy, revealing a 3.3% annual reduction in glomerular filtration rate (GFR)—highlighting its diagnostic utility beyond direct anticancer applications [7]. Despite promising results, MTX’s inherently low affinity for folate receptors (Kd ≈ 10–100 nM) compared to folic acid (Kd ≈ 0.01 nM) limited tumor-specific accumulation [2] [10]. This spurred research into structural modifications, including conjugation with chelators like DTPA to enhance targeting and enable radiolabeling with therapeutic isotopes.

Table 1: Evolution of Methotrexate in Biomedical Applications

EraDevelopment FocusKey FindingsLimitations
1940s–1960sAnticancer ChemotherapyEfficacy in leukemia, trophoblastic neoplasmsSystemic toxicity (myelosuppression, hepatotoxicity)
1980s–2000sAutoimmune Disease DMARDFirst-line RA/psoriasis treatment; immunomodulation via adenosine releaseCumulative nephrotoxicity
2000s–PresentRadiopharmaceutical PrecursorTc-99m-MTX for renal monitoring; FR-targeted imagingLow FR affinity; instability in vivo

Rationale for DTPA Conjugation in MTX Delivery Systems

Conjugating MTX to diethylenetriaminepentaacetic acid (DTPA) addresses multiple pharmacological and targeting challenges inherent to MTX monotherapy:

  • Biodistribution Modification: DTPA’s hydrophilic, polyanionic structure enhances solubility and alters pharmacokinetics. This reduces non-specific uptake in non-target tissues (e.g., gastrointestinal tract), potentially mitigating systemic toxicity [5] [7].
  • Radiolabeling Capability: DTPA’s hexadentate structure readily chelates γ-emitting radionuclides (e.g., Tc-99m) or α/β-emitters (e.g., Lu-177) for theranostic applications. This enables SPECT/PET imaging of FR-expressing tissues and targeted radiotherapy [10].
  • Renal Targeting Synergy: Both DTPA and MTX are renally excreted. DTPA conjugation leverages megalin receptor-mediated endocytosis in proximal tubular cells, enhancing renal accumulation—critical for treating tubulointerstitial inflammation or fibrosis [4] [7].
  • Decorporation Enhancement: DTPA’s established role in chelating actinides (e.g., plutonium, americium) hints at potential applications in detoxification. While insoluble actinides resist DTPA decorporation, soluble forms show enhanced clearance when bound to DTPA [3] [6].

Properties

Product Name

Dtpa-mtx

IUPAC Name

(2S)-5-[2-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]ethylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

Molecular Formula

C36H49N13O13

Molecular Weight

871.9 g/mol

InChI

InChI=1S/C36H49N13O13/c1-46(15-22-14-41-33-31(42-22)32(37)44-36(38)45-33)23-4-2-21(3-5-23)34(60)43-24(35(61)62)6-7-25(50)39-8-9-40-26(51)16-48(18-28(54)55)12-10-47(17-27(52)53)11-13-49(19-29(56)57)20-30(58)59/h2-5,14,24H,6-13,15-20H2,1H3,(H,39,50)(H,40,51)(H,43,60)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,61,62)(H4,37,38,41,44,45)/t24-/m0/s1

InChI Key

MZAORGVMGZACEE-DEOSSOPVSA-N

Synonyms

111In-DTPA-methotrexate
DTPA-methotrexate
DTPA-MTX

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.